REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].Cl[CH2:13][C:14]([OH:16])=[O:15].[I-].[Na+].[O-2].[Mg+2].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[C:4]([C:3]1[CH:7]=[CH:8][C:9]([Cl:11])=[CH:10][C:2]=1[NH:1][CH2:13][C:14]([OH:16])=[O:15])(=[O:5])[NH2:6] |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a temperature between 90° and 100° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 50 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous methanol
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=C(C=C(C=C1)Cl)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |